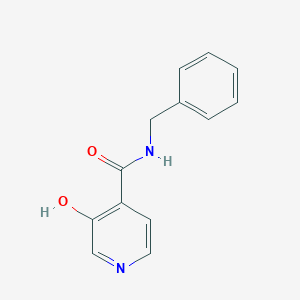

N-benzyl-3-hydroxypyridine-4-carboxamide

CAS No.: 321600-62-8

Cat. No.: VC4774464

Molecular Formula: C13H12N2O2

Molecular Weight: 228.251

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 321600-62-8 |

|---|---|

| Molecular Formula | C13H12N2O2 |

| Molecular Weight | 228.251 |

| IUPAC Name | N-benzyl-3-hydroxypyridine-4-carboxamide |

| Standard InChI | InChI=1S/C13H12N2O2/c16-12-9-14-7-6-11(12)13(17)15-8-10-4-2-1-3-5-10/h1-7,9,16H,8H2,(H,15,17) |

| Standard InChI Key | JDOPUDBIYAMBJT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC(=O)C2=C(C=NC=C2)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Benzyl-3-hydroxypyridine-4-carboxamide features a pyridine ring substituted at the 3-position with a hydroxyl group and at the 4-position with a benzylcarboxamide moiety. Its IUPAC name, N-benzyl-3-hydroxypyridine-4-carboxamide, reflects this arrangement. The canonical SMILES string C1=CC=C(C=C1)CNC(=O)C2=C(C=NC=C2)O and InChIKey GUHJLBGSLLTBAQ-UHFFFAOYSA-N provide unambiguous structural identification .

Table 1: Key Chemical Descriptors

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via multistep reactions involving pyridine derivatives and benzylating agents. A notable method from Chinese patent CN101759630A involves:

-

Benzylation: Reacting 3-hydroxy-4-methylpyridine with benzyl chloride in acetonitrile under reflux .

-

Reduction: Treating the intermediate with a reducing agent (e.g., NaBH₄) in alkaline conditions to yield N-benzyl-3-hydroxy-4-methylpiperidine .

-

Oxidation: Using CrO₃ and H₂SO₄ to oxidize the piperidine derivative to the final carboxamide .

This method achieves a 93.3% yield, emphasizing efficiency and scalability . Alternative approaches from RSC studies employ hydrazide coupling reactions, where 3-hydroxypyridine-4-carboxylic acid reacts with benzylamine derivatives under carbodiimide-mediated conditions .

Physicochemical Properties

Acidity and Solubility

The hydroxyl group at the 3-position confers acidity, with an estimated pKa of ~6.2–8.0 based on analogous pyridine derivatives . The compound exhibits moderate aqueous solubility (5.6 µM in pH 6.8 buffer), enhanced by protonation of the pyridine nitrogen under acidic conditions . LogP values (~1.9) suggest moderate lipophilicity, suitable for blood-brain barrier penetration .

Table 2: Physicochemical Profile

| Property | Value | Method/Source |

|---|---|---|

| Aqueous Solubility | 5.6 µM (pH 6.8) | JP2 buffer |

| LogP | 1.9 | Calculated |

| pKa | 6.2–8.0 (hydroxyl) | Pyridine analogues |

Biological Activities and Mechanisms

Antiviral Efficacy

N-Benzyl hydroxypyridone carboxamides demonstrate potent activity against human cytomegalovirus (HCMV), with EC₅₀ values as low as 0.30 µM (compound 8p) . Mechanistically, these compounds disrupt viral DNA packaging by binding to the terminase complex, a target distinct from conventional antivirals like ganciclovir .

Enzyme Inhibition

Analogues bearing 3-hydroxypyridin-4-one scaffolds inhibit tyrosinase (IC₅₀: 0.48–1.0 µM), a key enzyme in melanin synthesis . Molecular docking reveals hydrogen bonding between the hydroxyl group and His263 in the enzyme’s active site .

Table 3: Biological Activity Data

| Activity | EC₅₀/IC₅₀ (µM) | Cell Line/Model | Source |

|---|---|---|---|

| Anti-HCMV | 0.30 | Human fibroblasts | |

| Tyrosinase Inhibition | 0.48 | Mushroom tyrosinase |

Pharmaceutical Applications

Drug Development

The compound’s scaffold is leveraged in AMP-activated protein kinase (AMPK) activators, such as ASP4132, which show antitumor effects in breast cancer models (IC₅₀: 0.014 µM) . Modifications to the benzyl group improve metabolic stability and reduce hERG channel binding, mitigating cardiotoxicity risks .

Agricultural Chemistry

As a picolinic acid derivative, it serves as an intermediate in synthesizing herbicides and fungicides. Patent CN110734393B highlights its role in producing piperidone-based agrochemicals .

Challenges and Future Directions

Synthesis Optimization

Current methods suffer from harsh oxidants like CrO₃, necessitating greener alternatives (e.g., TEMPO/NaClO) . Flow chemistry could enhance yield and purity while reducing waste .

Therapeutic Exploration

Unexplored areas include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume